BP 554 maleate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

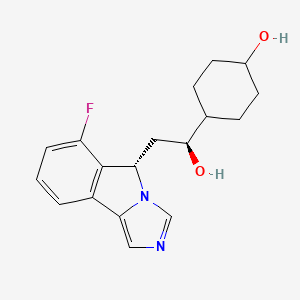

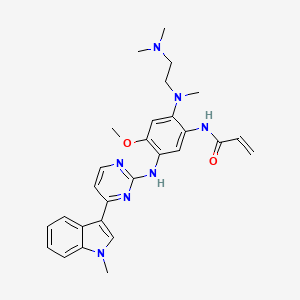

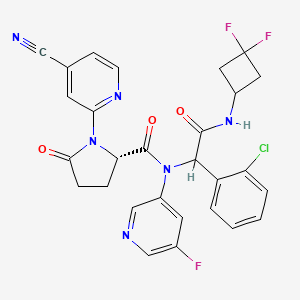

BP 554 maleate is a selective 5-HT1A agonist . The 5-HT1A receptor is a G protein-coupled receptor for the endogenous neurotransmitter serotonin (5-HT) and mediates inhibitory neurotransmission .

Molecular Structure Analysis

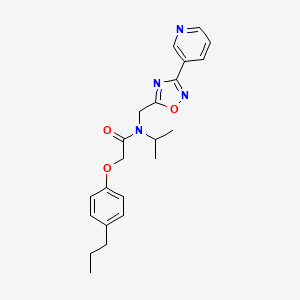

The molecular formula of BP 554 maleate is C20H24N2O3.C4H4O4 . It has a molecular weight of 456.48 .Chemical Reactions Analysis

BP 554 maleate has shown higher affinity for the 5-HT1A receptor than for 5-HT1-non-A, 5-HT2, α2-adrenergic, dopamine D2, and benzodiazepine receptors . In rat hippocampal membranes, BP 554 maleate inhibited the activity of adenylate cyclase stimulated by forskolin .Physical And Chemical Properties Analysis

BP 554 maleate is soluble up to 100 mM in DMSO . It should be stored at room temperature .Relevant Papers The relevant papers retrieved mention the agonist activity of BP 554 maleate at central 5-HT1A receptors . More specific details from these papers could not be retrieved from the web search results.

科学的研究の応用

Selective 5-HT1A Receptor Agonist : Matsuda et al. (1989) conducted a study demonstrating that BP-554 acts as a selective agonist at 5-HT1A receptors in vivo. This was evidenced by its high affinity for 5-HT1A recognition sites and the ability to inhibit forskolin-stimulated adenylate cyclase activity in rat hippocampal membranes. BP-554 also influenced brain chemistry and physiological responses in mice, suggesting its potential application in neurological research (Matsuda et al., 1989).

Role in Blood Pressure and Adiposity : Sarzani et al. (2004) studied the association of the C(-55)A polymorphism of the natriuretic peptide clearance receptor (NPRC) with blood pressure (BP), overweight/obesity, and body fat distribution. Although this study does not directly involve BP-554, it provides insight into research methodologies relevant to blood pressure and adiposity, which could be relevant for studies involving BP-554 (Sarzani et al., 2004).

Synthesis Optimization Using Neural Networks : Zhu Ji-qin (2004) reported on the process optimization for synthesizing bis(2,2,6,6-tetramethyl-4-piperidinyl) maleate using neural network techniques. While this study focuses on a different compound, it illustrates the use of advanced techniques such as neural networks for optimizing the synthesis of complex organic compounds, which can be relevant for the synthesis of BP-554 (Zhu Ji-qin, 2004).

Endocrine-Disrupting Properties : Eladak et al. (2015) discussed the endocrine-disrupting properties of bisphenol A (BPA) and its alternatives, including bisphenol S and bisphenol F. Though not directly related to BP-554, this study provides context on the investigation of compounds with potential endocrine-disrupting effects, which is a relevant consideration in pharmacological research (Eladak et al., 2015).

特性

IUPAC Name |

1-[3-(1,3-benzodioxol-5-yloxy)propyl]-4-phenylpiperazine;(Z)-but-2-enedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3.C4H4O4/c1-2-5-17(6-3-1)22-12-10-21(11-13-22)9-4-14-23-18-7-8-19-20(15-18)25-16-24-19;5-3(6)1-2-4(7)8/h1-3,5-8,15H,4,9-14,16H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBCXNOHQTALBRA-BTJKTKAUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCOC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CCCOC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4.C(=C\C(=O)O)\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

BP 554 maleate | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-2-carboxamide](/img/structure/B560125.png)